molecular formula C22H20N4O9 B12537500 [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium

[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium

Cat. No.: B12537500
M. Wt: 484.4 g/mol
InChI Key: OQXBCDSIXWEVEF-BCZTXBFZSA-N
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Description

[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl, nitro, and imino-oxido groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including nitration, condensation, and oxidation.

    Condensation: The formation of the imino-oxido linkage may involve the reaction of an amine with an aldehyde or ketone in the presence of a catalyst.

    Oxidation: The hydroxyl groups can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the nitro groups may produce diamines.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.

Medicine

Industry

In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the functional groups present in the compound and their reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility.

Properties

Molecular Formula

C22H20N4O9

Molecular Weight

484.4 g/mol

IUPAC Name

[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium

InChI

InChI=1S/C22H20N4O9/c1-11(27)21(12(2)28)17-7-5-15(9-19(17)25(32)33)23-24(31)16-6-8-18(20(10-16)26(34)35)22(13(3)29)14(4)30/h5-10,27,29H,1-4H3/b21-11-,22-13?,24-23?

InChI Key

OQXBCDSIXWEVEF-BCZTXBFZSA-N

Isomeric SMILES

C/C(=C(/C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])\C(=O)C)/O

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C(=C(C)O)C(=O)C)[N+](=O)[O-])[O-])[N+](=O)[O-])C(=O)C)O

Origin of Product

United States

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